beta-D-galactosyl-(1->4)-D-mannose
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8+,9-,10-,11?,12+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBGYTABKSRVRQ-GAQSDDIXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@H]([C@H]2O)O)O)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Characterization and Elucidation Methodologies for β D Galactosyl 1→4 D Mannose
High-Resolution Spectroscopic Techniques for Glycosidic Linkage and Anomeric Configuration Assignment
NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of carbohydrates in solution. wikipedia.org It provides a wealth of information regarding the chemical environment of individual atoms within the molecule, allowing for the determination of monosaccharide identity, linkage analysis, and anomeric configuration.
One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial and fundamental information for identifying the constituent monosaccharides.
¹H NMR Spectroscopy : In the ¹H NMR spectrum of a carbohydrate, distinct regions can be identified. Anomeric protons typically resonate in the downfield region (δ ~4.4–6.0 ppm), while the other ring protons are usually found between δ ~3.2–4.2 ppm. nih.gov The chemical shifts and coupling constants (J-couplings) of the ring protons are highly characteristic of the specific monosaccharide and its ring conformation. For instance, the ¹H NMR spectrum of D-galactose and D-mannose will show unique patterns of signals corresponding to their respective protons.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Anomeric carbons are typically observed in the range of δ ~90–110 ppm. wikipedia.org Carbons involved in glycosidic linkages are shifted downfield compared to their unlinked counterparts, providing clues about the linkage position. The chemical shifts of the other ring carbons (C2-C6) are also characteristic of the specific monosaccharide. For example, in D-mannose, the chemical shifts for the α- and β-pyranose forms of C1 are around 95.5 ppm and 95.2 ppm, respectively. omicronbio.com
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Anomeric Proton (H1) | 4.4 - 6.0 | - |
| Ring Protons (H2-H6) | 3.2 - 4.2 | - |
| Anomeric Carbon (C1) | - | 90 - 110 |
| Ring Carbons (C2-C6) | - | 60 - 85 |
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning all the proton and carbon signals and for determining the connectivity between monosaccharide residues.
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) : These homonuclear correlation experiments establish proton-proton couplings within a single monosaccharide residue. A COSY spectrum shows correlations between protons that are directly coupled (typically over two or three bonds), while a TOCSY spectrum reveals the entire spin system of a monosaccharide, showing correlations between a given proton and all other protons within the same sugar ring. youtube.com
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with the carbon to which it is directly attached, providing a powerful method for assigning carbon resonances based on their attached proton's chemical shift. youtube.com
HSQC-TOCSY : This experiment combines the features of HSQC and TOCSY, allowing for the correlation of a proton to all carbons within its own spin system.
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is crucial for determining the glycosidic linkage between monosaccharide units. It reveals long-range correlations (typically over two or three bonds) between protons and carbons. youtube.com For β-D-galactosyl-(1→4)-D-mannose, a key HMBC correlation would be observed between the anomeric proton of the galactose residue (Gal H1) and the C4 carbon of the mannose residue (Man C4), confirming the (1→4) linkage.
| Experiment | Information Provided | Application to β-D-galactosyl-(1→4)-D-mannose |
|---|---|---|
| COSY | ¹H-¹H correlations within a residue (2-3 bonds) | Trace proton connectivity within Gal and Man rings |
| TOCSY | ¹H-¹H correlations within an entire spin system | Identify all protons belonging to the Gal and Man residues |
| HSQC | Direct ¹H-¹³C correlations (1 bond) | Assign carbon signals based on attached proton signals |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Confirm the (1→4) linkage via correlation between Gal H1 and Man C4 |
The chemical shifts of the anomeric proton and carbon are sensitive to the anomeric configuration.
Anomeric Protons : Generally, the anomeric protons of α-glycosides resonate at a lower field (higher ppm) than those of the corresponding β-glycosides. creative-proteomics.com
Anomeric Carbons : The anomeric carbons of β-anomers are typically found at a lower field (higher ppm) compared to their α-counterparts. nih.gov For β-D-galactosyl-(1→4)-D-mannose, the chemical shift of the anomeric proton of the β-galactose residue would be expected to be at a relatively higher field compared to an α-galactose.
The magnitude of the vicinal proton-proton coupling constant between the anomeric proton (H1) and the adjacent proton (H2), denoted as ³J(H1,H2), is a reliable indicator of the anomeric configuration for many sugars. nih.gov
For pyranose rings with a trans-diaxial relationship between H1 and H2, such as in β-D-galactose, a large coupling constant (typically 7–9 Hz) is observed. unimo.it
Conversely, an equatorial-axial or equatorial-equatorial relationship, as in α-D-galactose, results in a smaller coupling constant (typically 2–4 Hz). unimo.it
Therefore, for β-D-galactosyl-(1→4)-D-mannose, a large ³J(H1,H2) value for the galactose residue would confirm its β-anomeric configuration. For the mannose residue, which has an equatorial H-2, the ³J(H1,H2) values are smaller for both anomers, making this distinction less straightforward based solely on this coupling constant. unimo.it In such cases, other NMR parameters like one-bond carbon-proton coupling constants (¹J(C1,H1)) or Nuclear Overhauser Effect (NOE) data can be used.
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and composition of oligosaccharides. When coupled with fragmentation techniques (tandem MS or MS/MS), it can also yield information about the sequence and branching patterns of the sugar chain.
In the analysis of a disaccharide like β-D-galactosyl-(1→4)-D-mannose, MS can:
Determine the Molecular Weight : The mass spectrum will show a peak corresponding to the mass of the disaccharide, often as an adduct with a cation like sodium ([M+Na]⁺). nih.gov
Fragment Analysis : In MS/MS experiments, the disaccharide ion is fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern can provide information about the glycosidic linkage. Cleavage of the glycosidic bond results in characteristic B and Y ions, or C and Z ions, which can help to identify the constituent monosaccharides and their connectivity. researchgate.net
While MS is powerful for sequencing, determining the precise linkage position and anomeric configuration can be challenging and often requires comparison with known standards or complementary data from techniques like NMR. youtube.com
Mass Spectrometry (MS) Applications in Oligosaccharide Analysis
Tandem Mass Spectrometry (MS/MS) for Sequence Information
Tandem mass spectrometry (MS/MS) is a powerful tool for determining the sequence of oligosaccharides like β-D-galactosyl-(1→4)-D-mannose. In this technique, the parent disaccharide ion is first selected and then subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides detailed information about the monosaccharide units and their sequence.
The fragmentation of glycosidic bonds is the most informative aspect of the analysis. Cleavage of the glycosidic bond between the galactose and mannose residues results in characteristic B and Y ions. The presence of a Y-ion corresponding to the mass of the mannose residue plus a sodium or proton adduct, and a B-ion corresponding to the galactosyl residue, confirms the sequence. Cross-ring cleavages, designated as A and X ions, can also occur and provide further structural confirmation. The analysis of these fragment ions allows for the unambiguous determination that galactose is the non-reducing terminal sugar and mannose is at the reducing end. researchgate.netresearchgate.net
Table 1: Expected MS/MS Fragmentation Ions for [β-D-galactosyl-(1→4)-D-mannose + Na]⁺
| Ion Type | Fragment Description | Expected m/z |
|---|---|---|
| Precursor Ion | [M+Na]⁺ | 365.11 |
| Y₁ | [Mannose+Na]⁺ | 203.05 |
| B₁ | [Galactose-H₂O+Na]⁺ | 185.04 |
| C₁ | [Galactose+Na]⁺ | 203.05 |
Note: m/z values are monoisotopic and calculated for the sodiated adduct, which is common in carbohydrate analysis.
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Monosaccharide Composition and Linkage Profiling
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) combines the high-resolution separation of UHPLC with the sensitive detection and structural information of MS/MS. This technique is highly effective for analyzing the monosaccharide composition and linkage of β-D-galactosyl-(1→4)-D-mannose.
For monosaccharide composition analysis, the disaccharide is first hydrolyzed into its constituent monosaccharides, D-galactose and D-mannose. researchgate.net These monosaccharides are then separated by UHPLC, often using a column designed for carbohydrate analysis, and detected by the mass spectrometer. By comparing the retention times and mass spectra to those of authentic standards, the identity and ratio of the monosaccharides can be confirmed. researchgate.net
Linkage profiling can also be achieved through derivatization strategies coupled with UHPLC-MS/MS. For instance, methylation analysis followed by UHPLC-MS/MS analysis of the partially methylated alditol acetates (PMAAs) allows for the determination of the glycosidic linkage position.
Fourier-Transform Infrared (FTIR) Spectroscopy for Glycan Conformation and Fingerprinting
The spectrum is characterized by several key absorption bands. A broad band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibrations of the numerous hydroxyl groups. The region between 3000 and 2800 cm⁻¹ corresponds to C-H stretching vibrations. The "fingerprint region," from 1500 to 400 cm⁻¹, is particularly complex and contains valuable structural information. Bands in the 1200-950 cm⁻¹ range are associated with C-O stretching and C-O-H bending vibrations. Specific anomeric C-H deformation bands can help distinguish between α and β configurations. researchgate.netresearchgate.net For this compound, a characteristic band around 890 cm⁻¹ would be expected, which is typical for β-glycosidic linkages. researchgate.net
Table 2: Characteristic FTIR Absorption Bands for β-D-galactosyl-(1→4)-D-mannose
| Wavenumber (cm⁻¹) | Vibration Type |
|---|---|
| ~3350 (broad) | O-H stretching |
| ~2920 | C-H stretching |
| ~1150-1000 | C-O stretching, C-O-C glycosidic bond |
Chemical Derivatization and Selective Degradation Approaches
Methylation Analysis for Comprehensive Glycosyl Linkage Mapping
Methylation analysis is a cornerstone technique for determining the linkage positions between monosaccharide residues in an oligosaccharide. The procedure involves three main steps:
Permethylation: All free hydroxyl groups are converted to methyl ethers.
Hydrolysis: The glycosidic linkage is cleaved, yielding partially methylated monosaccharides.
Reduction and Acetylation: The monosaccharides are reduced to alditols and then acetylated to form partially methylated alditol acetates (PMAAs).
For β-D-galactosyl-(1→4)-D-mannose, the galactose unit is linked via its anomeric carbon (C1) to the C4 hydroxyl group of the mannose unit. Therefore, methylation analysis will yield distinct products that identify this linkage. The resulting PMAAs are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), where their fragmentation patterns and retention times reveal the original positions of the glycosidic bonds.
Table 3: Expected Products from Methylation Analysis of β-D-galactosyl-(1→4)-D-mannose
| Original Residue | Methylation Analysis Product | Interpretation |
|---|---|---|
| Terminal β-D-galactose | 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-galactitol | Indicates a terminal, non-reducing galactose residue. |
Periodate Oxidation Studies for Vicinal Diol Analysis
Periodate oxidation is a chemical method used to cleave the carbon-carbon bond of vicinal diols (hydroxyl groups on adjacent carbon atoms). masterorganicchemistry.comchemistrysteps.com The reaction of β-D-galactosyl-(1→4)-D-mannose with sodium periodate (NaIO₄) provides valuable structural information. nih.govrsc.org
The terminal galactose residue has vicinal diols at C2-C3 and C3-C4. The mannose residue, being linked at C4, has a vicinal diol system at C2-C3. The C1 of mannose is involved in the glycosidic bond and its reducing end can exist in equilibrium between the cyclic hemiacetal and the open-chain aldehyde form.
During periodate oxidation, each pair of vicinal diols consumes one mole of periodate and results in the cleavage of the C-C bond, forming two aldehyde groups. chemistrysteps.com The consumption of periodate and the formation of specific oxidation products (like formaldehyde from a primary alcohol adjacent to a secondary alcohol, or formic acid from three contiguous hydroxyl groups) can be quantified to deduce the linkage and structure. For β-D-galactosyl-(1→4)-D-mannose, the expected consumption is several moles of periodate, leading to the formation of a complex dialdehyde product, formic acid, and no formaldehyde.
Controlled Acid and Enzymatic Hydrolysis for Oligosaccharide Fragment Generation
Controlled hydrolysis is used to break down the disaccharide into its constituent monosaccharides for subsequent analysis. researchgate.net
Acid Hydrolysis: Treatment with dilute acid (e.g., trifluoroacetic acid) under controlled temperature and time cleaves the β-(1→4) glycosidic bond. This releases D-galactose and D-mannose, which can then be identified and quantified by techniques like HPLC or GC. researchgate.net This confirms the monosaccharide composition of the parent disaccharide.
Enzymatic Hydrolysis: This method offers high specificity. Enzymes such as β-galactosidases can selectively cleave the β-glycosidic linkage, releasing galactose. Similarly, enzymes like β-mannanases can hydrolyze β-1,4-mannosidic linkages in larger polysaccharides, and specific phosphorylases have been identified that act on related structures. mdpi.comwikipedia.orgnih.govnih.gov For β-D-galactosyl-(1→4)-D-mannose, a specific β-galactosidase that recognizes the mannose at the reducing end would be required. The specific products of enzymatic hydrolysis provide definitive evidence for the anomeric configuration (β) and the identity of the monosaccharide at the non-reducing terminus (galactose). mdpi.com
Integrated Omics Approaches for De Novo Glycan Structural Assignment
The de novo structural assignment of glycans, including the determination of monosaccharide composition, linkage, and anomeric configuration, has traditionally been a complex and labor-intensive process. However, the integration of various "omics" disciplines provides a synergistic framework to predict and validate glycan structures with greater confidence and accuracy. This approach is particularly valuable for novel or unexpected glycan structures where reference standards are unavailable.
Genomics and Transcriptomics: Predicting Glycosylation Pathways
The foundation of glycan biosynthesis lies within the genetic code. The presence and expression levels of genes encoding glycosyltransferases and glycosidases can provide strong predictive evidence for the presence of specific glycan structures within an organism or cell type. nih.gov By analyzing genomic and transcriptomic data, researchers can construct a "glycogene" signature that points towards the potential for synthesizing β-D-galactosyl-(1→4)-D-mannose. nih.gov
For instance, the identification of a gene encoding a β-1,4-galactosyltransferase with a demonstrated or predicted specificity for a mannose acceptor is a key piece of evidence. The expression level of this gene, as determined by transcriptomics (e.g., RNA-Seq), can indicate the likelihood of this linkage being actively formed. This "bottom-up" approach allows for the generation of hypotheses about the glycan structures that can be synthesized by a given cell or organism.
Table 1: Key Glycogenes in the Biosynthesis of β-D-galactosyl-(1→4)-D-mannose
| Gene Family | Enzyme Type | Function | Implication for Structure |
| B4GALT | β-1,4-Galactosyltransferase | Transfers galactose from UDP-galactose to an acceptor | High expression suggests the potential for β-1,4-galactosylation |
| MAN | Mannosidase | Removes mannose residues | Expression levels can influence the availability of mannose acceptors |
Proteomics and Glycomics: Direct Structural Analysis
While genomics and transcriptomics provide a blueprint, proteomics and glycomics offer direct evidence of the final glycan structure. Mass spectrometry (MS) has become an indispensable tool in this regard, enabling detailed structural analysis of glycans and glycopeptides. acs.org For de novo sequencing of β-D-galactosyl-(1→4)-D-mannose, tandem mass spectrometry (MS/MS) is employed to generate fragment ions that are characteristic of its structure. acs.orgnih.gov
Collision-induced dissociation (CID) of the disaccharide would produce a series of glycosidic and cross-ring fragment ions. The pattern of these fragments provides information on the sequence of monosaccharides and their linkage. For example, the presence of specific B and Y ions would confirm the Gal-Man sequence, while cross-ring fragments can help to pinpoint the 1→4 linkage.
Furthermore, advanced techniques such as ion mobility-mass spectrometry (IM-MS) can separate isomeric glycan structures, which is crucial for unambiguous identification. acs.orgresearchgate.net This technique provides an additional dimension of separation based on the shape and size of the ion, allowing for the differentiation of β-D-galactosyl-(1→4)-D-mannose from other galactose-mannose isomers.
Table 2: Expected MS/MS Fragmentation Ions for β-D-galactosyl-(1→4)-D-mannose
| Ion Type | m/z (Permethylated, [M+Na]⁺) | Structural Information |
| Y1 | 279.1 | Mannose residue |
| B2 | 483.2 | Galactose-Mannose disaccharide |
| Cross-ring (⁰,²A₂) | 377.2 | Indicates 1→4 linkage |
Bioinformatics and Computational Tools: Integrating Multi-Omics Data
The vast and complex datasets generated by omics experiments necessitate the use of sophisticated bioinformatics and computational tools for their integration and interpretation. These tools are essential for building a comprehensive picture of glycan biosynthesis and structure.
Algorithms have been developed to search MS/MS spectra de novo without relying on existing glycan structure databases. nih.govappliednumerics.com These algorithms can piece together the glycan structure based on the observed fragment ions. nih.gov When combined with genomic and transcriptomic data, the potential structures generated by these algorithms can be cross-validated. For example, if a de novo search proposes a β-D-galactosyl-(1→4)-D-mannose structure, the presence and expression of the corresponding β-1,4-galactosyltransferase gene would lend significant support to this assignment.
Databases of glycan structures and the genes involved in their synthesis are also invaluable resources. By comparing experimental data to these databases, researchers can identify known structures and infer the functions of newly discovered glycogenes.
Table 3: Relevant Bioinformatics Tools and Databases
| Tool/Database | Function | Application to β-D-galactosyl-(1→4)-D-mannose |
| GlycoWorkbench | Software for glycan structure drawing and MS data interpretation | Manual annotation and theoretical fragmentation of the disaccharide |
| UniCarb-DB | Database of glycan structures and MS/MS data | Searching for previously reported instances of the structure |
| CAZy | Carbohydrate-Active enZYmes database | Identifying and classifying glycosyltransferases involved in its synthesis |
By integrating these multi-omics approaches, a highly confident de novo structural assignment of β-D-galactosyl-(1→4)-D-mannose can be achieved. This integrated strategy moves beyond the limitations of any single technique, providing a robust and comprehensive framework for elucidating the complex world of glycobiology.
Enzymatic Degradation and Elucidation of Metabolic Pathways Involving β D Galactosyl 1→4 D Mannose
Glycoside Hydrolase-Driven Catabolism
The hydrolysis of the glycosidic bonds within and adjacent to the β-D-galactosyl-(1→4)-D-mannose structure is carried out by a diverse array of enzymes known as glycoside hydrolases (GH). These enzymes are classified into families based on their amino acid sequences and structural similarities. nih.govcazy.org The complete degradation of polysaccharides containing this structural unit often requires the coordinated action of several different types of glycoside hydrolases. nih.govescholarship.orgnih.gov
Specificity and Mechanistic Insights of β-Galactosidases in Glycan Cleavage
β-Galactosidases (EC 3.2.1.23) are exoglycosidases that hydrolyze terminal non-reducing β-D-galactose residues from carbohydrates. wikipedia.org In the context of polysaccharides containing β-D-galactosyl-(1→4)-D-mannose, such as galactomannan (B225805), the primary role of a galactosidase is to cleave the α-1,6-linked galactose side chains. While α-galactosidases are more commonly associated with the removal of these side chains in galactomannans, β-galactosidases can also be involved in the degradation of other complex glycans where a β-galactose linkage is present. nih.govtandfonline.comdntb.gov.ua
The active site of a β-galactosidase is specifically shaped to accommodate the galactose moiety and facilitates the hydrolysis of the β-glycosidic bond. wikipedia.orgnih.gov The enzyme's mechanism typically involves two key carboxylic acid residues at the active site: one acts as a general acid to protonate the glycosidic oxygen, and the other acts as a nucleophile to attack the anomeric carbon. nih.gov
Interestingly, some enzymes exhibit broader specificity. For instance, a novel α-1,6-mannosidase from Xanthomonas manihotis has been shown to possess an unexpected β-1,4-galactosidase activity, particularly on branched hybrid and complex glycans. nih.gov This dual functionality suggests that the structural context of the glycan can influence enzyme activity and provides insight into the potential for catalytic promiscuity among glycoside hydrolases. nih.gov The ability of certain β-galactosidases to be used in transgalactosylation reactions to synthesize hetero-oligosaccharides further highlights their versatility. acs.org
Role of β-Mannosidases in Hydrolysis of Mannose-Containing Oligosaccharides
β-Mannosidases (EC 3.2.1.25) are exoglycosidases that catalyze the hydrolysis of terminal β-D-mannose residues from the non-reducing end of manno-oligosaccharides. nih.gov These enzymes play a crucial role in the final stages of mannan (B1593421) degradation, breaking down the short manno-oligosaccharides produced by the action of endo-β-mannanases into mannose monomers. nih.govnih.gov
The activity of β-mannosidases can be significantly influenced by the structure of the oligosaccharide substrate. For instance, a β-mannosidase from Aspergillus niger was found to hydrolyze terminal non-reducing mannose residues from linear manno-oligosaccharides, polymeric mannan, and galactomannan. However, its activity was halted by the presence of a galactose side group, meaning it could cleave up to, but not beyond, a mannose residue substituted with galactose. lu.se This highlights the importance of debranching enzymes, such as α-galactosidases, for the complete degradation of substituted mannans.
In addition to the typical β-mannosidases, a class of enzymes known as exo-β-mannanases has been identified. These enzymes are capable of efficiently hydrolyzing both manno-oligosaccharides and polymeric β-mannan directly into mannose. nih.gov
Action of Endo- and Exo-Glycosidases on Complex Polysaccharides
The initial breakdown of large polysaccharides containing the β-D-galactosyl-(1→4)-D-mannose structure is primarily carried out by endo-acting glycosidases.
Endo-β-mannanases (EC 3.2.1.78) are key enzymes that cleave internal β-1,4-mannosidic linkages in the mannan backbone of galactomannans, glucomannans, and other mannan-containing polysaccharides. nih.govnih.gov This endo-activity results in a rapid decrease in the viscosity of the polysaccharide solution and the generation of shorter oligosaccharide chains. acs.org These enzymes are found in various glycoside hydrolase families, most notably GH5 and GH26, which exhibit different modes of action. nih.gov
Exo-β-mannobiohydrolases are another class of enzymes involved in mannan degradation, which cleave off mannobiose units from the non-reducing end of the mannan chain.
Endoglucanases (EC 3.2.1.4) primarily act on β-1,4-glucan linkages in cellulose, but some have shown activity on other polysaccharides. For example, a processive endoglucanase from porcine gut microbiota was found to have activity on galactomannan from Locust bean gum, which has a mannose backbone. nih.gov This suggests that some endoglucanases have a broader substrate specificity and can contribute to the degradation of mannan-containing polysaccharides. nih.govresearchgate.net
The table below summarizes the characteristics of some endo-glycosidases acting on mannan-containing polysaccharides.
| Enzyme | Glycoside Hydrolase Family | Source Organism | Substrate(s) | Primary Products |
| Endo-β-mannanase | GH5, GH26 | Fungi, Bacteria | Galactomannan, Glucomannan | Manno-oligosaccharides |
| Endoglucanase | GH5 | Porcine gut microbiota | β-glucan, Galactomannan | Cellobiose (B7769950), Cellotriose, Oligosaccharides |
This table is for illustrative purposes and represents a subset of known enzymes.
Impact of Glycan Branching and Substitution Patterns on Enzymatic Susceptibility
The efficiency of enzymatic degradation of polysaccharides is significantly affected by their structural complexity, particularly the presence of branches and chemical modifications. In galactomannans, the mannan backbone is substituted with α-1,6-linked galactose units. The degree and distribution of this galactose substitution can greatly influence the susceptibility of the polysaccharide to enzymatic hydrolysis. nih.govacs.org
Generally, a higher degree of galactose substitution can hinder the action of endo-β-mannanases. acs.org The galactose side chains can cause steric hindrance, preventing the enzyme from effectively binding to the mannan backbone. However, the extent of this inhibition varies between different mannanases. Some mannanases are more tolerant of galactose substitutions than others. acs.org
Similarly, other substitutions, such as the addition of hydroxypropyl or carboxymethyl groups, have been shown to decrease the rate of enzymatic degradation of guar (B607891) gum. acs.org This is attributed to both steric and, in the case of charged groups, electrostatic repulsion between the enzyme and the polymer. acs.org Acetylation of the mannan backbone is another structural feature that can impede enzymatic hydrolysis. nih.gov
The inhibitory effect of mannan polysaccharides and their derivatives on other enzymes has also been noted. For instance, mannan polysaccharides have been found to be strong inhibitors of cellulase (B1617823) activity. nih.gov
Synergistic Interactions within Enzyme Consortia for Comprehensive Glycan Deconstruction
The complete and efficient degradation of complex, branched polysaccharides like galactomannan rarely relies on a single enzyme. Instead, it is achieved through the synergistic action of a consortium of enzymes. nih.govescholarship.orgmdpi.comncsu.edu This synergy, where the combined effect of the enzymes is greater than the sum of their individual activities, is a key principle in the biological breakdown of biomass. nih.govescholarship.org
A classic example of this is the synergistic relationship between endo-β-mannanase and α-galactosidase in the hydrolysis of galactomannan. nih.govnih.govescholarship.orgresearchgate.net The α-galactosidase removes the galactose side chains, which in turn exposes the mannan backbone, making it more accessible to the endo-β-mannanase. mdpi.com This leads to a more extensive degradation of the polysaccharide and a higher yield of fermentable sugars. nih.gov The presence of β-mannosidase in the mixture further contributes to the breakdown by hydrolyzing the resulting manno-oligosaccharides into mannose. nih.govncsu.edu
The degree of synergy can be influenced by several factors, including the ratio of the different enzymes in the cocktail, the source of the enzymes (as enzymes from different glycoside hydrolase families can have different specificities and efficiencies), and the order of enzyme addition (sequential versus simultaneous). nih.govescholarship.orgresearchgate.net For example, a study using a thermophilic endo-1,4-β-mannanase and α-galactosidase found that the most efficient synergy was achieved with a simultaneous assay, but sequential addition revealed that the action of the α-galactosidase enhanced the subsequent hydrolysis by the mannanase. escholarship.orgresearchgate.netescholarship.org
The table below provides examples of synergistic enzyme combinations for the degradation of galactomannan.
| Enzyme Combination | Substrate | Observed Synergistic Effect | Reference |
| β-Mannanase (GH26) and α-Galactosidase (GH27) | Locust Bean Gum, Guar Gum | Enhanced release of reducing sugars and galactose | nih.gov |
| Endo-1,4-β-mannanase and α-Galactosidase (thermophilic) | Locust Bean Gum | Increased release of reducing sugars | escholarship.orgresearchgate.netescholarship.org |
| Mannanase and Swollenin | Galactomannan | Increased hydrolytic efficiency | mdpi.com |
| β-Mannanase, β-Mannosidase, and α-Galactosidase | Guar Gum | Enhanced viscosity reduction | ncsu.edu |
This table illustrates the principle of synergy and is not an exhaustive list.
Phosphorolytic Pathways in Carbohydrate Metabolism
In addition to hydrolysis, another mechanism for cleaving glycosidic bonds is phosphorolysis, a process catalyzed by phosphorylases. In this reaction, inorganic phosphate (B84403) is used to break the glycosidic linkage, resulting in the formation of a sugar 1-phosphate and the remaining portion of the carbohydrate. ebi.ac.ukcazypedia.org This mechanism is energetically advantageous as it directly produces a phosphorylated sugar that can enter metabolic pathways like glycolysis without the need for an initial ATP-dependent phosphorylation step. nih.gov
While glycogen (B147801) phosphorylase is a well-known example, acting on α-1,4-glycosidic bonds in glycogen, phosphorylases that act on other types of glycosidic bonds, including those in mannans and galactans, have been identified. ebi.ac.ukcazypedia.org These are classified in various glycoside hydrolase families, such as GH65, GH94, GH112, and GH130. cazypedia.org
Of particular relevance are the families that act on mannose and galactose-containing oligosaccharides:
Family GH112 includes β-galactoside phosphorylases, such as β-1,3-D-galactosyl-D-hexosamine phosphorylase and β-1,4-D-galactosyl-L-rhamnose phosphorylase. cazypedia.org
Family GH130 contains β-mannoside phosphorylases, including β-mannosyl-1,4-glucose phosphorylase and β-1,4-mannooligosaccharide phosphorylase. cazypedia.orgnih.gov Enzymes in this family have been implicated in the breakdown of dietary mannans and host N-glycans by human gut bacteria. nih.gov
The existence of these phosphorylases suggests that a phosphorolytic pathway for the degradation of oligosaccharides containing the β-D-galactosyl-(1→4)-D-mannose structure is plausible, although a specific enzyme with this activity has not been definitively characterized. Such an enzyme would cleave the β-1,4-galactosidic bond to yield α-D-galactose 1-phosphate and D-mannose, or cleave the mannosidic linkage in a larger oligosaccharide. The discovery of β-1,4-mannopyranosyl-chitobiose phosphorylase, also in the GH130 family, which is involved in N-glycan degradation, further supports the potential for diverse phosphorolytic activities on complex carbohydrates. nih.gov
Function of Glycoside Phosphorylases in Cleavage and Production of Phosphorylated Sugars (e.g., α-D-Mannose 1-Phosphate)
Glycoside phosphorylases (GPs) are a class of enzymes that catalyze the reversible phosphorolytic cleavage of glycosidic bonds. nih.gov Instead of using water like glycoside hydrolases, GPs utilize inorganic phosphate to break the bond, yielding a sugar 1-phosphate and a shortened glycan. nih.govresearchgate.net This process is crucial in the metabolism of various carbohydrates, including those containing mannose residues.
In the context of N-glycan degradation by some human gut bacteria, mannoside phosphorylases from the GH130 family have been identified. nih.gov These enzymes can phosphorolyze β-D-Manp-1,4-β-D-GlcpNAc-1,4-D-GlcpNAc, a core component of N-glycans, to produce α-D-mannose 1-phosphate. nih.gov This reaction is reversible, allowing for the synthesis of this N-glycan core oligosaccharide through reverse phosphorolysis. nih.gov The resulting α-D-mannose 1-phosphate can then enter central metabolic pathways. nih.govnih.gov
The mechanism of retaining phosphorylases involves a two-step double displacement reaction. mdpi.com In the first step, a nucleophilic residue in the enzyme's active site attacks the anomeric carbon, leading to the formation of a glycosyl-enzyme intermediate. mdpi.comcazypedia.org In the second step, phosphate attacks the glycosyl-enzyme intermediate, releasing the sugar 1-phosphate with a retained anomeric configuration. cazypedia.org
Energetic Advantages of Phosphorylase-Dependent Metabolic Routes
The use of glycoside phosphorylases in metabolic pathways offers a significant energetic advantage over hydrolases. nih.gov During phosphorolysis, the energy of the glycosidic bond is conserved in the formation of the high-energy sugar-phosphate bond of the resulting glycosyl phosphate. nih.govresearchgate.netcazypedia.org This is in contrast to hydrolysis, where the energy of the glycosidic bond is lost as heat.
Epimerase-Catalyzed Interconversion of Sugar Residues within β-1,4-Linked Oligosaccharides
Epimerases are enzymes that catalyze the reversible inversion of stereochemistry at a single asymmetric carbon atom in a substrate molecule. ontosight.ainih.gov In carbohydrate metabolism, they play a vital role in interconverting different sugar isomers, thereby expanding the range of metabolically usable sugars. ontosight.ainumberanalytics.com
Cellobiose 2-epimerase, for instance, is an enzyme that acts on β-1,4-linked oligosaccharides. core.ac.uknih.gov It catalyzes the interconversion of a D-glucose residue into a D-mannose residue at the reducing end of these oligosaccharides. core.ac.uknih.gov This is particularly relevant in the metabolism of mannans, where it converts 4-O-β-D-mannosyl-D-glucose to β-1,4-mannobiose. nih.gov The catalytic mechanism of these epimerases often involves a transient keto intermediate or a ring-opening and closing mechanism to achieve the inversion of the hydroxyl group. nih.govcore.ac.uk
Microbial Metabolism of β-D-galactosyl-(1→4)-D-mannose-Containing Glycans
Microorganisms, particularly those in the human gut, have evolved sophisticated systems to degrade and utilize a wide array of complex carbohydrates from dietary and host sources. biorxiv.orgresearchgate.net The degradation of glycans containing β-D-galactosyl-(1→4)-D-mannose is a key aspect of this metabolic capability.
Identification and Characterization of Polysaccharide Utilization Loci (PULs) in Glycan-Degrading Microorganisms
Many gut bacteria, especially from the phylum Bacteroidetes, organize the genes responsible for the degradation of specific polysaccharides into co-regulated gene clusters known as Polysaccharide Utilization Loci (PULs). nih.govnih.govasm.org These PULs typically encode a suite of proteins including cell-surface glycan binding proteins, outer membrane transporters, and a variety of carbohydrate-active enzymes (CAZymes) such as glycoside hydrolases and polysaccharide lyases. biorxiv.orgnih.govasm.org
The study of PULs provides a framework for understanding how bacteria sense, bind, and break down complex glycans. nih.govnih.gov For example, specific PULs have been identified in Bacteroides species that are upregulated in the presence of plant cell wall polysaccharides or host-derived glycans. nih.gov The characterization of these PULs reveals the specific enzymatic machinery dedicated to the breakdown of particular glycan structures, including those containing β-D-galactosyl-(1→4)-D-mannose linkages. lu.senih.gov
Investigation of Specific Enzymatic Systems in Bacterial N-Glycan Catabolism
The catabolism of N-glycans, which are common post-translational modifications of proteins, is a crucial process for many gut bacteria to obtain nutrients. nih.govberstructuralbioportal.org Bacteria have evolved diverse enzymatic systems to deconstruct these complex structures. nih.govresearchgate.net
In some bacteria, the degradation of N-glycans is initiated by the action of endo-β-N-acetylglucosaminidases (ENGases) that release the entire glycan from the protein. nih.gov The released glycan is then sequentially broken down by a series of exo-acting glycosidases. plos.org For instance, in Bifidobacterium longum, after the initial release of high-mannose N-glycans, a cooperative action of several α-mannosidases trims the mannose arms. nih.gov The core structure, which can include the β-D-galactosyl-(1→4)-D-mannose moiety in complex N-glycans, is then further degraded by specific enzymes. nih.govbiorxiv.org
The table below summarizes some of the key enzymes involved in bacterial N-glycan degradation:
| Enzyme Family | Function | Example Organism |
| GH18, GH85 | Endo-β-N-acetylglucosaminidase (ENGase); releases N-glycan from protein. nih.govnih.gov | Bacteroides thetaiotaomicron, Bifidobacterium longum nih.govresearchgate.net |
| GH92 | α-mannosidase; trims mannose residues from high-mannose N-glycans. nih.govplos.org | Bacteroides thetaiotaomicron, Streptococcus pneumoniae plos.org |
| GH38 | α-mannosidase; trims mannose residues. nih.gov | Bifidobacterium longum nih.gov |
| GH130 | Mannoside phosphorylase; cleaves β-1,4-mannosyl-N-acetylglucosamine linkage. nih.gov | Human gut bacteria nih.gov |
Mechanisms of Plant Mannan Degradation by Commensal and Environmental Microbes
Plant mannans are a major component of hemicellulose in plant cell walls and serve as a significant nutrient source for many microorganisms. nih.govoup.com The complete degradation of these complex polysaccharides requires the synergistic action of a variety of enzymes. nih.govnih.govresearchgate.net
The primary enzymes involved in mannan degradation are endo-β-1,4-mannanases, which cleave the mannan backbone internally, and β-mannosidases, which release mannose units from the non-reducing end of manno-oligosaccharides. researchgate.netresearchgate.net In the case of galactomannans, where the mannan backbone is substituted with galactose side chains, α-galactosidases are also required to remove these substitutions. lu.senih.gov
Some anaerobic bacteria in the rumen and the human gut possess specialized enzyme systems for mannan degradation. nih.govmicrobiologyresearch.org For instance, some rumen streptococci have been found to produce "galactomannanase" activity to hydrolyze galactomannan. microbiologyresearch.org In Bacteroides ovatus, a human gut symbiont, a discrete genetic locus specific for mannan utilization has been identified, which includes enzymes for both backbone cleavage and side-chain removal. lu.se The breakdown products, including mannose and manno-oligosaccharides, are then transported into the cell for further metabolism. nih.gov
Biological and Glycobiological Roles of β D Galactosyl 1→4 D Mannose
Fundamental Involvement in Cellular Signaling and Recognition Processes
Carbohydrates, or glycans, displayed on the surface of cells are pivotal in mediating cell-to-cell communication and the recognition of extracellular molecules. The specific structure of these glycans, including the presence of moieties like β-D-galactosyl-(1→4)-D-mannose, provides a "sugar code" that is read by various proteins to trigger downstream signaling events.
Elucidation of Carbohydrate-Protein Interactions and Glycan-Mediated Ligand Binding
The interaction between carbohydrates and proteins is a cornerstone of many biological recognition events. The β-D-galactosyl-(1→4)-D-mannose unit can act as a specific ligand for various proteins, and its binding is governed by a combination of hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.gov The precise orientation of the hydroxyl groups on both the galactose and mannose residues, as dictated by the β-(1→4) linkage, creates a unique three-dimensional structure that can be selectively recognized by the binding pockets of proteins. nih.gov
While detailed mechanistic studies focusing solely on β-D-galactosyl-(1→4)-D-mannose are not extensively documented in the readily available literature, the principles of carbohydrate-protein recognition provide a framework for understanding its role. The binding affinity and specificity are determined by the complementary shapes and chemical properties of the glycan and the protein's binding site. For instance, the equatorial hydroxyl groups at C3 and C4 of the mannose residue are known to be important for recognition by certain proteins. nih.gov The addition of the β-D-galactose at the C4 position of mannose alters the local charge distribution and steric landscape, thereby dictating which proteins can successfully bind.
One specific example of its role in ligand binding is the inhibition of Leishmania major glycoinositol phospholipid binding by sera from patients with acute cutaneous leishmaniasis, which can be inhibited by β-D-galactosyl-(1→4)-D-mannose. mdpi.com This suggests that this disaccharide can act as a competitive inhibitor, binding to host or parasite receptors that would otherwise recognize glycoinositol phospholipids (B1166683) on the parasite's surface.
Lectin Recognition of Glycans Possessing β-D-galactosyl-(1→4)-D-mannose Moieties
Lectins are a class of proteins that bind specifically to carbohydrates and are central to many biological recognition processes. The recognition of glycans containing β-D-galactosyl-(1→4)-D-mannose by lectins is a key area of research. While many lectins are characterized by their primary affinity for either mannose or galactose, the presentation of these monosaccharides as a disaccharide with a specific linkage creates a more complex epitope that can be recognized with higher specificity.
C-type lectins, for example, often utilize a conserved sequence motif and a calcium ion to coordinate the binding of sugars. nih.gov The specificity for either mannose or galactose is determined by subtle differences in the binding pocket that accommodate the different stereochemistry of the hydroxyl groups. nih.gov It is therefore plausible that specific C-type lectins exist that have evolved to recognize the unique structural features of the β-D-galactosyl-(1→4)-D-mannose moiety.
Research on mannose-binding lectins has shown that they can recognize high-mannose type glycans, which are often found on the surface of pathogens. nih.gov The structural diversity of these lectins allows for the recognition of a wide array of mannose-containing structures. nih.gov While direct structural studies of a lectin in complex with β-D-galactosyl-(1→4)-D-mannose are not prominently featured in the available literature, the principles of lectin-carbohydrate binding suggest that the galactose unit would significantly influence the binding affinity and specificity, potentially by forming additional contacts with the lectin surface or by orienting the mannose residue for optimal binding.
Contribution to Structural Architecture of Complex Biopolymers
Role in the Conformation and Stability of Glycoproteins and Glycolipids
Glycosylation, the attachment of glycans to proteins and lipids, is a critical post-translational modification that affects the folding, stability, and function of these molecules. The presence of β-D-galactosyl-(1→4)-D-mannose as part of a larger glycan chain can influence the conformation of glycoproteins. The bulky and hydrophilic nature of the disaccharide can affect the local polypeptide chain's flexibility and interactions with other parts of the protein or with other molecules.
In glycolipids, this disaccharide would form part of the hydrophilic head group, influencing the lipid's insertion into cell membranes and its interaction with the aqueous environment and other membrane components. The specific structure of the glycan headgroup is critical for the function of glycolipids in membrane organization and cell signaling.
Structural Significance within Plant Cell Wall Polysaccharides, particularly Galactomannans
The most well-documented structural role of β-D-galactosyl-(1→4)-D-mannose is as a key component of galactomannans, a type of hemicellulose found in the cell walls of many plants, particularly in the endosperm of leguminous seeds. Galactomannans consist of a linear backbone of β-(1→4)-linked D-mannose residues, to which single α-D-galactose units are attached via (1→6) linkages. However, the core repeating unit that is often modified with galactose is a mannan (B1593421) chain, which itself is a polymer of mannose. The linkage described in the subject, β-D-galactosyl-(1→4)-D-mannose, represents a disaccharide unit that can be found within the broader context of these complex polysaccharides, although the primary backbone of galactomannans is a mannan chain.
The degree and pattern of galactose substitution along the mannan backbone vary between different plant species and even within different tissues of the same plant. This variation in the mannose-to-galactose ratio has a profound impact on the physicochemical properties of the galactomannan (B225805), such as its solubility, viscosity, and ability to interact with other cell wall components like cellulose. These interactions are crucial for the structural integrity and mechanical properties of the plant cell wall.
Modulation of Pathogen-Host Interactions
The surface of pathogens is often decorated with a dense layer of glycans that play a crucial role in their interaction with the host. The β-D-galactosyl-(1→4)-D-mannose moiety, as part of these surface glycans, can act as a molecular signature that is recognized by the host's immune system or, conversely, as a means for the pathogen to attach to and invade host cells.
As previously mentioned, β-D-galactosyl-(1→4)-D-mannose has been shown to inhibit the binding of Leishmania major glycoinositol phospholipids to host cells, suggesting a role for this disaccharide in the parasite's interaction with its mammalian host. mdpi.com The mannose receptor on macrophages is a key receptor for Leishmania, and while it primarily recognizes mannose residues, the presence of a terminal galactose could modulate this interaction. abdn.ac.uk However, studies with mannose receptor-deficient mice have shown that it is not essential for host defense against Leishmania, indicating that other receptors are also involved. abdn.ac.uk
Influence on Parasitic Glycoinositol Phospholipid Binding (e.g., Leishmania major)
The disaccharide β-D-galactosyl-(1→4)-D-mannose plays a significant role in the context of parasitic infections, particularly those caused by the protozoan parasite Leishmania major. The surface of Leishmania parasites is covered by a dense glycocalyx, which is primarily composed of molecules like lipophosphoglycans (LPGs) and glycoinositol phospholipids (GIPLs). nih.govacs.org These molecules are crucial for the parasite's survival and its interaction with the host's immune system.
Research has identified β-D-galactosyl-(1→4)-D-mannose, a glycosylmannose, as a key structure with inhibitory properties related to Leishmania major. nih.gov Specifically, this compound can inhibit the binding of Leishmania major glycoinositol phospholipids by sera obtained from patients suffering from acute cutaneous leishmaniasis. nih.gov This finding highlights the importance of specific carbohydrate structures in the host-parasite interaction and suggests that antibodies or other factors in the patients' sera recognize and bind to glycan structures that include or mimic the β-D-galactosyl-(1→4)-D-mannose epitope. The glycocalyx of L. major is rich in type-2 GIPLs, which feature terminal galactose residues, underscoring the relevance of galactose-containing structures in the parasite's biology. nih.govacs.org A related tetrasaccharide, β-D-Galp-(1->4)-[α-D-Manp-(1->2)-α-D-Manp-(1->2)]-α-D-Manp, has been identified as a capping structure of Leishmania lipophosphoglycan, further emphasizing the presence of galactose-mannose linkages in these parasites. nih.gov
Table 1: Research Findings on β-D-galactosyl-(1→4)-D-mannose and Leishmania major
| Finding | Organism/System | Implication | Reference |
|---|---|---|---|
| Inhibits glycoinositol phospholipid binding | Leishmania major / Sera from cutaneous leishmaniasis patients | Potential role in host immune response against the parasite. nih.gov | nih.gov |
Glycan Modifications and Their Functional Implications in Cellular Processes (e.g., Apoptosis)
Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a critical post-translational modification that influences a vast array of cellular processes. nih.govyoutube.com The repertoire of glycan structures on a cell surface, known as the 'glycome', can change significantly during physiological and pathological events, including apoptosis, or programmed cell death. nih.gov These changes in glycosylation can modulate the function of key regulatory proteins, such as death receptors, thereby influencing the cell's fate. nih.govnih.gov
Studies have revealed a significant alteration in the cell surface glycosylation profile during apoptosis. A notable finding is the increased expression of glycoproteins containing α-D-mannose and β-D-galactose residues on the plasma membrane of apoptotic cells. nih.govresearchgate.net This phenomenon has been observed to be a common marker of apoptosis across different cell lines and is independent of the specific agent used to induce cell death. nih.govresearchgate.net The appearance of these mannose and galactose-rich glycoproteins is a time-dependent process, detectable as early as 9-12 hours after the induction of apoptosis. nih.govresearchgate.net This elevated expression of specific glycan structures on apoptotic cells can be used for their detection, study, and isolation. nih.govresearchgate.net The disaccharide β-D-galactosyl-(1→4)-D-mannose is a structure composed of precisely these monosaccharides, suggesting its potential relevance as part of the altered glycome during apoptosis. The modification of death receptors like Fas and TRAIL receptors with specific glycans can either hinder or promote apoptosis, highlighting the regulatory role of carbohydrates in this fundamental biological process. nih.govnih.gov
Table 2: Glycan Modifications in Apoptosis
| Observation | Cellular Context | Functional Implication | Reference |
|---|---|---|---|
| Increased expression of α-D-mannose and β-D-galactose-containing glycoproteins | Plasma membrane of various apoptotic cell lines | Serves as a general marker for the detection and isolation of apoptotic cells. nih.govresearchgate.net | nih.govresearchgate.net |
| Altered glycosylation of death receptors (e.g., Fas, TRAIL-R) | Tumor cells and immune cells | Modulation of apoptosis sensitivity by affecting ligand-receptor interactions and signaling complex formation. nih.govnih.gov | nih.govnih.gov |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| β-D-galactosyl-(1→4)-D-mannose |
| α-D-mannose |
| β-D-galactose |
| Lipophosphoglycans (LPGs) |
| Glycoinositol phospholipids (GIPLs) |
| Fas |
| TRAIL receptors |
Advanced Analytical and Research Methodologies for Investigating β D Galactosyl 1→4 D Mannose
Chromatographic Techniques for Separation, Identification, and Quantification
Chromatographic methods are fundamental for the analysis of β-D-galactosyl-(1→4)-D-mannose, allowing for its separation from complex mixtures and subsequent identification and quantification.
High-Performance Liquid Chromatography (HPLC) with UV Detection for Oligosaccharides and Monosaccharides
High-Performance Liquid Chromatography (HPLC) is a powerful technique for analyzing oligosaccharides like β-D-galactosyl-(1→4)-D-mannose. nih.gov However, since carbohydrates lack a strong chromophore, direct UV detection is challenging. To overcome this, post-column derivatization or specialized detectors are often employed. A common approach involves the use of a UV detector after a chemical reaction that introduces a UV-absorbing moiety to the sugar molecules. nih.gov
For instance, a validated reversed-phase HPLC-UV method has been described for the quantification of mannose and galactose residues following the degradation of galactomannans. nih.gov This type of method can be adapted to quantify the monosaccharide components of β-D-galactosyl-(1→4)-D-mannose after acid hydrolysis. The separation is typically achieved on a C18 column, and the choice of mobile phase is critical for achieving good resolution. mdpi.comnih.gov
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | Gradient of acetonitrile (B52724) and an aqueous buffer (e.g., NH4Ac-HAc) nih.gov |
| Detection | UV spectrophotometry (following derivatization) nih.gov |
| Application | Quantification of monosaccharide components after hydrolysis nih.gov |
| This table outlines typical HPLC conditions for the analysis of monosaccharides derived from β-D-galactosyl-(1→4)-D-mannose. |
Application of Pre-column Derivatization for Enhanced Chromatographic Resolution and Sensitivity
Pre-column derivatization is a widely used strategy to improve the chromatographic properties and detection sensitivity of carbohydrates. mdpi.comresearchgate.net This involves chemically modifying the sugar molecule before it is injected into the HPLC system. A common derivatizing agent is 1-phenyl-3-methyl-5-pyrazolone (PMP), which reacts with the reducing end of the sugar. mdpi.comnih.gov This derivatization enhances the hydrophobicity of the sugar, allowing for better separation on reversed-phase columns, and introduces a strong UV chromophore, significantly increasing detection sensitivity. mdpi.com
This technique has been successfully applied to the analysis of monosaccharides in various biological samples and can be effectively used for the detailed analysis of the monosaccharide components of β-D-galactosyl-(1→4)-D-mannose. nih.gov The derivatization process itself is relatively straightforward and can be performed under mild conditions. nih.gov
| Derivatization Agent | Advantages |
| 1-phenyl-3-methyl-5-pyrazolone (PMP) | - Enhances chromatographic resolution on RP-HPLC mdpi.com - Increases UV detection sensitivity mdpi.com - Simple and reliable procedure mdpi.com |
| Acetylation | - Increases volatility for gas chromatography - Can be used for HPLC separation nih.gov |
| This table summarizes common pre-column derivatization agents and their benefits for carbohydrate analysis. |
Quantitative Enzymatic Assays for Activity and Metabolite Monitoring
Enzymatic assays provide a highly specific and sensitive means to quantify the activity of enzymes involved in the metabolism of β-D-galactosyl-(1→4)-D-mannose and to monitor the levels of related metabolites.
Colorimetric and Spectrophotometric Methods for Detecting Metabolic Intermediates (e.g., α-D-Mannose 1-Phosphate)
A key metabolic intermediate in the biosynthesis of mannose-containing glycans is α-D-mannose 1-phosphate. jst.go.jp An enzymatic colorimetric method has been developed for its quantification. jst.go.jp This assay involves a series of coupled enzyme reactions. First, phosphomannomutase converts α-D-mannose 1-phosphate to D-mannose 6-phosphate. Subsequently, mannose 6-phosphate isomerase and glucose 6-phosphate isomerase convert it to D-glucose 6-phosphate. Finally, glucose 6-phosphate dehydrogenase oxidizes D-glucose 6-phosphate, leading to the reduction of a chromogenic substrate that can be measured spectrophotometrically. jst.go.jp This method is highly specific and is not affected by the presence of other related sugars. jst.go.jp
| Enzyme | Role in Assay |
| Phosphomannomutase | Converts α-D-mannose 1-phosphate to D-mannose 6-phosphate jst.go.jp |
| Mannose 6-phosphate isomerase | Converts D-mannose 6-phosphate to D-fructose 6-phosphate jst.go.jp |
| Glucose 6-phosphate isomerase | Converts D-fructose 6-phosphate to D-glucose 6-phosphate jst.go.jp |
| Glucose 6-phosphate dehydrogenase | Oxidizes D-glucose 6-phosphate, leading to a measurable color change jst.go.jp |
| This table details the enzymes and their functions in the colorimetric assay for α-D-mannose 1-phosphate. |
Radiometric and Coupled Enzyme Assays for Glycosyltransferase and Glycoside Hydrolase Activity
The enzymes responsible for the synthesis (glycosyltransferases) and degradation (glycoside hydrolases) of β-D-galactosyl-(1→4)-D-mannose can be assayed using various methods. nih.gov
Coupled enzyme assays offer a continuous and non-radioactive method for measuring glycosyltransferase activity. nih.govrndsystems.com In these assays, the release of a nucleotide diphosphate (B83284) (like UDP or GDP) from the donor sugar during the transfer reaction is coupled to other enzymatic reactions that produce a detectable signal. rndsystems.com For example, a universal glycosyltransferase activity kit utilizes a coupling phosphatase to hydrolyze the released nucleotide diphosphate, and the resulting inorganic phosphate (B84403) is then quantified using a colorimetric method like the malachite green assay. rndsystems.comrndsystems.com
Radiometric assays , while requiring the handling of radioactive materials, provide a highly sensitive method for measuring enzyme activity. These assays typically use a radiolabeled donor sugar (e.g., with ¹⁴C or ³H). The glycosyltransferase reaction is allowed to proceed, and then the radiolabeled product is separated from the unreacted donor sugar. The amount of radioactivity incorporated into the product is then measured, providing a direct quantification of enzyme activity.
Colorimetric assays can also be used to measure the activity of glycoside hydrolases. For example, the activity of α-mannosidase can be determined using a synthetic substrate, 4-nitrophenyl-α-D-mannopyranoside. The enzyme cleaves this substrate, releasing 4-nitrophenol, which is a colored compound that can be quantified spectrophotometrically. sigmaaldrich.com
Glycan Microarray Technology for High-Throughput Ligand-Receptor Binding Profiling
Glycan microarray technology has emerged as a powerful high-throughput tool for studying the interactions between carbohydrates and glycan-binding proteins (GBPs), such as lectins and antibodies. nih.govunl.ptnih.gov This technology allows for the simultaneous screening of a large number of glycans for their ability to bind to a specific protein. nih.gov
To investigate the binding partners of β-D-galactosyl-(1→4)-D-mannose, this disaccharide can be chemically synthesized with a linker arm and then covalently immobilized onto a glass slide or other solid support. nih.gov The microarray is then incubated with a fluorescently labeled GBP of interest. After washing away unbound protein, the slide is scanned, and the fluorescence intensity at each spot corresponding to a specific glycan is measured. researchgate.net This provides a profile of the binding specificity of the protein. frontiersin.org
The utility of glycan microarrays is vast, enabling the discovery of novel glycan ligands for known receptors and the identification of the glycan binding preferences of newly discovered proteins. frontiersin.org This information is crucial for understanding the biological processes mediated by glycan-protein interactions. nih.gov
| Technology | Principle | Application for β-D-galactosyl-(1→4)-D-mannose |
| Glycan Microarray | Immobilized glycans on a solid support are probed with fluorescently labeled glycan-binding proteins. nih.govunl.pt | Identification of lectins, antibodies, or other proteins that specifically bind to this disaccharide. frontiersin.org |
| This table provides a summary of glycan microarray technology and its application in studying β-D-galactosyl-(1→4)-D-mannose. |
Affinity-Based Approaches for Isolation and Functional Characterization (e.g., Lectin Affinity Chromatography)
The isolation and functional analysis of specific oligosaccharides such as β-D-galactosyl-(1→4)-D-mannose from complex biological mixtures rely on highly selective analytical techniques. Affinity-based approaches, particularly lectin affinity chromatography, are powerful tools for this purpose. Lectins are proteins that bind to specific carbohydrate structures, and their immobilization on a solid support allows for the capture and purification of glycans and glycoconjugates.
The principle of lectin affinity chromatography involves passing a sample containing the target oligosaccharide over a column to which a specific lectin is covalently bound. The oligosaccharide is retained on the column due to its affinity for the lectin, while other components are washed away. The bound oligosaccharide can then be eluted by changing the buffer conditions, such as by introducing a competing sugar that has a higher affinity for the lectin, or by altering the pH or ionic strength.
For the isolation of β-D-galactosyl-(1→4)-D-mannose, lectins with specificity for either D-galactose or D-mannose residues are of particular interest. While a lectin with exclusive specificity for the entire β-D-galactosyl-(1→4)-D-mannose structure is not commonly documented, a sequential or combined affinity chromatography approach using galactose-specific and mannose-specific lectins can be employed.
Galactose-Binding Lectins:
Several lectins are known to bind to terminal galactose residues. Notable examples include:
Ricinus communis agglutinin I (RCA₁₂₀): This lectin, isolated from the castor bean, exhibits a strong affinity for terminal β-D-galactose residues. Studies have shown that RCA₁₂₀ binding to a Galβ1-4 linkage can be influenced by substitutions on the galactose residue.
Erythrina cristagalli lectin (ECL): Also known as ECA, this lectin from the coral tree is specific for galactose and N-acetylgalactosamine. Its binding site accommodates the galactose moiety of lactose (B1674315).
Mannose-Binding Lectins:
A variety of lectins recognize mannose-containing glycans. These could potentially interact with the D-mannose unit of the disaccharide, particularly if the galactose residue is removed or if the lectin can access the internal mannose. Examples include:
Concanavalin A (ConA): A well-characterized lectin from jack bean that primarily binds to α-D-mannosyl and α-D-glucosyl residues.
Galanthus nivalis lectin (GNL): From the snowdrop bulb, this lectin is highly specific for terminal α-1,3- and α-1,6-linked mannose residues.
The selection of the appropriate lectin or combination of lectins is crucial for the successful isolation of β-D-galactosyl-(1→4)-D-mannose. The table below summarizes some lectins that could be utilized in affinity-based methods for studying this disaccharide.
| Lectin Name | Abbreviation | Source | Primary Sugar Specificity | Potential Application for β-D-galactosyl-(1→4)-D-mannose |
| Ricinus communis agglutinin I | RCA₁₂₀ | Castor bean (Ricinus communis) | β-D-galactose | Isolation based on the terminal galactose residue. |
| Erythrina cristagalli lectin | ECL/ECA | Coral tree (Erythrina cristagalli) | D-galactose, N-acetyl-D-galactosamine | Capture of the disaccharide via its galactose unit. |
| Concanavalin A | ConA | Jack bean (Canavalia ensiformis) | α-D-mannose, α-D-glucose | Interaction with the mannose residue, possibly after enzymatic removal of galactose. |
| Galanthus nivalis lectin | GNL | Snowdrop bulb (Galanthus nivalis) | Terminal α-D-mannose | Analysis of mannose-containing fragments or related structures. |
In Vitro and Cell-Based Model Systems for Investigating Glycobiological Functions
Understanding the biological roles of β-D-galactosyl-(1→4)-D-mannose requires the use of appropriate in vitro and cell-based model systems. These models allow for the investigation of its interactions with cells and its effects on cellular processes in a controlled environment. Galactomannans and their oligosaccharide derivatives, which contain the β-D-galactosyl-(1→4)-D-mannose structure, have been the subject of such studies, revealing potential prebiotic and immunomodulatory functions.
In Vitro Prebiotic Activity:
The prebiotic potential of galactomannan (B225805) oligosaccharides has been assessed using in vitro fermentation models. These studies typically involve the incubation of the oligosaccharides with fecal slurries from humans or animals to monitor their effect on the composition and metabolic activity of the gut microbiota.
Research has demonstrated that galactomannan oligosaccharides derived from guar (B607891) gum and Gleditsia microphylla can selectively promote the growth of beneficial bacteria, such as Lactobacillus and Bifidobacterium. Furthermore, these oligosaccharides lead to an increased production of short-chain fatty acids (SCFAs), particularly butyric acid, which is a key energy source for colonocytes and has anti-inflammatory properties.
Cell-Based Models for Immunomodulation:
Cell-based assays are instrumental in elucidating the direct effects of β-D-galactosyl-(1→4)-D-mannose-containing structures on host cells, particularly immune cells.
Epithelial Cell Models: Porcine intestinal epithelial cells (IPI-2I) have been used to study the interaction of β-galactomannan with the gut epithelium, especially in the context of pathogen challenge. In one study, β-galactomannan was shown to attenuate the secretion of the pro-inflammatory cytokine IL-6 and the chemokine CXCL8 from IPI-2I cells challenged with Salmonella enterica ser. Typhimurium. This suggests a protective effect on the intestinal barrier by dampening the inflammatory response to pathogens.
Immune Cell Models: The influence of galactomannan-protein complexes on immune cell function has been investigated. A study on a complex from the mycelia of Histoplasma capsulatum demonstrated that the galactomannan component could inhibit macrophage migration, a key process in the cellular immune response. Phagocytosis assays using monocytes and granulocytes have also been proposed to determine the influence of galactomanno-oligosaccharides on the function of these phagocytic cells.
The table below summarizes key findings from in vitro and cell-based studies on galactomannans and their oligosaccharides, which likely involve the biological activity of the constituent β-D-galactosyl-(1→4)-D-mannose structure.
| Model System | Compound Studied | Key Research Finding | Reference |
| Porcine Intestinal Epithelial Cells (IPI-2I) | β-galactomannan | Attenuated Salmonella-induced secretion of pro-inflammatory cytokines IL-6 and CXCL8. | |
| In Vitro Fecal Fermentation | Guar gum-derived galactomannan oligosaccharides | Promoted the growth of Lactobacillus and Bifidobacterium; increased production of short-chain fatty acids, especially butyric acid. | |
| In Vitro Fecal Fermentation | Gleditsia microphylla-derived galactomannan oligosaccharides | Promoted the proliferation of beneficial gut microbes. | |
| Guinea Pig Macrophages | Histoplasma capsulatum galactomannan-protein complex | The galactomannan component inhibited macrophage migration. | |
| Human Phagocytes (in proposed assay) | Galactomanno-oligosaccharides | Proposed to influence the function of monocytes and granulocytes in phagocytosis assays. |
These studies collectively indicate that oligosaccharides containing the β-D-galactosyl-(1→4)-D-mannose motif can exert significant biological effects, including modulating the gut microbiome and host immune responses. Future research using purified β-D-galactosyl-(1→4)-D-mannose in these model systems will be crucial to precisely define its specific contributions to these observed functions.
Emerging Research Frontiers and Future Directions in β D Galactosyl 1→4 D Mannose Studies
Discovery and Characterization of Novel Enzymatic Systems for Glycosylation and Deglycosylation
The biosynthesis and degradation of β-D-galactosyl-(1→4)-D-mannose linkages are orchestrated by a diverse array of enzymes, primarily glycosyltransferases (GTs) and glycoside hydrolases (GHs). The ongoing discovery and characterization of novel enzymatic systems from various organisms are pivotal for advancing our understanding and manipulation of this specific disaccharide.
Recent research has focused on identifying and characterizing novel glycosyltransferases with the ability to synthesize the β-D-galactosyl-(1→4)-D-mannose structure. For instance, the bovine β1,4-galactosyltransferase 1 (β4GalT1) has been shown to exhibit a loosened acceptor specificity, enabling the synthesis of this novel disaccharide. lsu.edunih.gov Furthermore, studies on bacterial glycosyltransferases, such as those from Neisseria meningitidis (NmLgtB) and Helicobacter pylori (Hp1–4GalT), have revealed promiscuous and complementary acceptor substrate specificities, which can be harnessed for the synthesis of complex carbohydrates. nih.gov In the fission yeast Schizosaccharomyces pombe, novel glycosyltransferases, Otg2p and Otg3p, have been identified as being involved in the α1,3-galactosylation of oligosaccharides, highlighting the diversity of galactosyltransferase activities. nisr.or.jp
On the degradation front, researchers are exploring novel glycoside hydrolases. While specific β-galactosidases targeting the β-D-galactosyl-(1→4)-D-mannose linkage are under investigation, related enzymatic activities provide valuable insights. For example, an α1-6-mannosidase from Xanthomonas manihotis has been observed to possess an unusual β1-4-galactosidase activity on branched glycans. nih.gov Additionally, a β-D-galactofuranosidase from the fungus Aspergillus niger, encoded by the xynD gene, has been characterized, expanding our knowledge of enzymes that act on galactose-containing glycans, even though it is specific for the furanose form. biorxiv.org The enzyme from Clostridium phytofermentans, β-D-galactosyl-(1->4)-L-rhamnose phosphorylase, demonstrates activity towards β-D-galactosyl derivatives of L-mannose, suggesting a potential for broader substrate specificity that might be explored or engineered. wikipedia.org
These discoveries are often facilitated by advanced screening methods. High-throughput screening techniques, including fluorescence-based assays and cell-free protein synthesis coupled with mass spectrometry, have become essential for rapidly assessing the activity and specificity of newly identified enzymes. acs.orgnih.gov
Rational Design and Engineering of Biocatalysts with Tailored Specificities for Glycan Synthesis
The rational design and engineering of biocatalysts, particularly glycosyltransferases, represent a frontier in glycan synthesis, enabling the production of specific structures like β-D-galactosyl-(1→4)-D-mannose with high precision. This field leverages detailed structural and mechanistic knowledge of enzymes to create variants with desired properties.
A key strategy in engineering glycosyltransferases is altering their substrate specificity. nih.gov With the increasing availability of crystal structures, especially those of enzymes complexed with donor and acceptor analogs, structure-guided rational design has become a powerful tool. nih.gov For example, the acceptor and donor specificity in many glycosyltransferases reside in distinct, well-separated domains, making them amenable to domain swapping experiments to create hybrid enzymes with novel specificities. nih.gov
Site-directed mutagenesis is another widely used technique. By targeting specific amino acid residues within the active site, researchers can modulate the enzyme's affinity for different acceptor molecules. For instance, recent work has focused on engineering N-glycosyltransferases (NGTs) to alter their polypeptide specificity, allowing for the glycosylation of a broader range of target proteins without needing to modify the native amino acid sequences. wpmucdn.comnorthwestern.edu High-throughput screening of NGT mutant libraries has successfully identified residues that determine polypeptide specificity, leading to a panel of NGTs capable of modifying a wide array of sequences. wpmucdn.comnorthwestern.edu
Computational modeling and docking experiments play a crucial role in the rational design process. nih.gov These methods allow for the prediction of how mutations might affect substrate binding and catalytic activity, thereby guiding the experimental design. Molecular dynamics simulations combined with free energy calculations can be used to compare the binding affinities of different sugar molecules, helping to determine substrate specificity. nih.gov
The development of novel inhibitors for glycosyltransferases also informs the engineering process. Understanding the structural basis of inhibition can provide insights into the enzyme's active site and mechanism, which can then be exploited for rational design. researchgate.net
Development of Advanced Analytical Platforms for Comprehensive Glycomics and Glycoproteomics
The comprehensive analysis of glycans and glycoproteins, including those containing the β-D-galactosyl-(1→4)-D-mannose motif, relies on the continuous development of advanced analytical platforms. These platforms are essential for elucidating the complex structures and functions of glycans in biological systems. mtoz-biolabs.com
Mass spectrometry (MS) is a cornerstone of modern glycomics and glycoproteomics. nih.govnibsc.org Techniques such as Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS and Electrospray Ionization (ESI)-MS provide high-resolution data on glycan composition and sequence. mtoz-biolabs.combioglyco.com Tandem MS (MS/MS) further enables the detailed structural characterization of glycans and the identification of glycosylation sites on proteins. nih.gov To handle the complexity of glycoproteomics data, computational platforms and software are continuously being developed and refined to assist with data interpretation. nih.gov
High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful separation techniques used to analyze released glycans. mtoz-biolabs.comnibsc.org Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for separating labeled and native N-glycans. selectscience.net The coupling of these separation methods with sensitive detection techniques, such as fluorescence and mass spectrometry, enhances their analytical power.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural elucidation of glycans, providing detailed information about monosaccharide composition, linkage positions, and anomeric configurations. mtoz-biolabs.comnih.gov
Glycan microarrays are high-throughput platforms that allow for the screening of glycan-binding proteins, such as lectins and antibodies, against a large library of glycans. bioglyco.comnih.gov This technology is crucial for studying the interactions involving specific glycan structures.
Emerging technologies and integrated workflows are further advancing the field. For instance, the combination of cell-free protein synthesis and Self-Assembled Monolayers for Desorption Ionization (SAMDI)-MS has enabled the rapid screening of glycosyltransferase activities. acs.org Additionally, new methods for glycopeptide enrichment, such as lectin affinity chromatography and metabolic or chemoenzymatic labeling, are improving the detection of low-abundance glycopeptides. nih.gov
Interactive Data Table: Key Analytical Techniques in Glycomics and Glycoproteomics
| Technique | Principle | Application for β-D-galactosyl-(1→4)-D-mannose Analysis |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Determination of molecular weight and composition of glycans and glycopeptides containing the disaccharide. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their interactions with a stationary phase. | Separation and quantification of released glycans, including isomers. |
| Capillary Electrophoresis (CE) | Separates molecules based on their electrophoretic mobility in a capillary. | High-resolution separation of charged or labeled glycans. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to determine molecular structure. | Complete structural elucidation, including linkage and anomeric configuration. |
| Glycan Microarrays | Immobilized glycans on a solid support for probing interactions with glycan-binding proteins. | Studying the binding specificity of lectins or antibodies to the β-D-galactosyl-(1→4)-D-mannose structure. |
Deeper Elucidation of the Structural and Functional Roles of β-D-galactosyl-(1→4)-D-mannose in Biological Systems
The disaccharide β-D-galactosyl-(1→4)-D-mannose is a component of various glycoconjugates and plays significant roles in diverse biological processes. Unraveling its precise structural and functional contributions is an active area of research.
In plants, the D-mannose/L-galactose pathway is fundamental for ascorbate (B8700270) biosynthesis. nih.gov While the direct role of β-D-galactosyl-(1→4)-D-mannose in this pathway is not fully established, the interplay between mannose and galactose metabolism is evident.
In the realm of host-pathogen interactions, glycans containing mannose and galactose are often involved. For instance, D-mannose can inhibit the adhesion of uropathogenic Escherichia coli to urothelial cells by blocking the FimH adhesin on bacterial pili. researchgate.net The structural and functional roles of specific disaccharide units within larger glycans are critical in mediating these interactions.
Within mammalian systems, glycoproteins containing mannose and galactose residues are involved in a multitude of cellular processes. An increased expression of glycoproteins rich in α-D-mannose and β-D-galactose has been observed on the plasma membrane of apoptotic cells, suggesting a role in this fundamental process. researchgate.net Furthermore, mannose 6-phosphate is a key targeting signal for routing soluble lysosomal enzymes to the lysosome. rutgers.edu
The β-D-galactosyl-(1→4)-D-mannose structure itself can act as an epitope. nih.gov For example, it can inhibit the binding of glycoinositolphospholipids from Leishmania major to sera from patients with cutaneous leishmaniasis, indicating its potential relevance in the immune response to this parasite. nih.gov
Exploration of New Methodologies for Studying Complex Glycan-Mediated Biological Processes
The study of complex biological processes mediated by glycans, including those involving β-D-galactosyl-(1→4)-D-mannose, necessitates the development of innovative methodologies. These new approaches aim to overcome the challenges associated with the low affinity of many glycan-protein interactions and the inherent complexity of the glycome.
One promising strategy is the use of photocrosslinking sugar analogs. tdl.org These analogs, such as diazirine-functionalized N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc), can be metabolically incorporated into cellular glycans. tdl.org Upon UV irradiation, a covalent bond is formed between the sugar and its interacting partners, facilitating the identification and characterization of these interactions through techniques like Western blotting, immunoprecipitation, and proteomics. tdl.org
Deep learning and other machine learning approaches are emerging as powerful tools in glycobiology. nih.govdbojar.com By training models on large datasets of known glycan structures and functions, it is possible to predict glycan immunogenicity, the pathogenicity of bacterial strains, and to investigate glycan-mediated molecular mimicry. nih.gov These computational methods can help identify glycan motifs that are crucial for host-microbe interactions and immune evasion. nih.gov
Advances in glycoproteomics workflows are also crucial. Optimized sample preparation, more efficient glycopeptide enrichment strategies, and precise quantification methods are continually being developed to provide a more comprehensive view of the glycoproteome. nih.gov For example, new nanotechnologies are being explored for the enrichment and detection of glycopeptides. bioglyco.com
The development of novel inhibitors and probes for glycan-processing enzymes is another important avenue of research. For instance, the discovery of galactosyrin, an iminosugar produced by Pseudomonas syringae that inhibits a plant β-galactosidase, highlights how small molecules can be used to probe and manipulate host glycobiology. biorxiv.org
Furthermore, the combination of different analytical techniques into integrated platforms provides a more holistic understanding of glycan-mediated processes. Combining structural methods like NMR and X-ray crystallography with functional assays and computational modeling allows for a multi-faceted investigation of glycan structure-function relationships. nih.gov
Q & A
Q. What experimental methodologies are recommended for synthesizing β-D-galactosyl-(1→4)-D-mannose, and how can structural purity be validated?
Methodological Answer: Synthesis of β-D-galactosyl-(1→4)-D-mannose typically employs glycosylation reactions. For example, N-iodosuccinimide (NIS) and silver triflate (AgOTf) are used to activate glycosyl donors, enabling stereoselective formation of the β-(1→4) linkage . Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (e.g., , , and 2D HSQC) is critical for confirming regiochemistry and anomeric configuration. Mass spectrometry (MS), particularly high-resolution LC-Orbitrap-MS, provides molecular weight validation and detects impurities . Reproducibility should be ensured by testing across multiple chromatographic columns and HPLC instruments .
Q. How can researchers optimize analytical techniques to distinguish β-D-galactosyl-(1→4)-D-mannose from structurally similar oligosaccharides?
Methodological Answer: High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) or pre-column derivatization HPLC with UV/fluorescence detection can resolve structurally similar isomers. For instance, derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) enhances separation sensitivity . Coupling these methods with tandem MS (MS/MS) enables fragmentation pattern analysis, distinguishing linkage-specific ions (e.g., m/z ratios corresponding to (1→4) vs. (1→6) linkages) .
Advanced Research Questions
Q. What enzymatic pathways involve β-D-galactosyl-(1→4)-D-mannose, and how can their specificity be investigated in glycoconjugate biosynthesis?
Methodological Answer: β-D-Galactosyl-(1→4)-D-mannose may serve as a substrate or intermediate in glycosyltransferase (GT) pathways. Enzymes like β-D-galactosyl-(1→4)-L-rhamnose phosphorylase (EC 2.4.1.247) exhibit linkage-specific activity, which can be studied using kinetic assays with radiolabeled sugar donors (e.g., -GDP-galactose) . Substrate specificity can be probed via mutagenesis of GT active sites combined with molecular docking simulations . For functional validation, knockout cell lines or CRISPR-Cas9-edited models can assess metabolic flux changes .
Q. How should researchers resolve contradictions in reported bioactivity data for β-D-galactosyl-(1→4)-D-mannose, particularly in immune modulation studies?
Methodological Answer: Discrepancies in bioactivity data often arise from variations in oligosaccharide purity, cell culture conditions, or assay endpoints. To address this:
- Purity Control: Use size-exclusion chromatography (SEC) or capillary electrophoresis to confirm >95% homogeneity .
- Standardized Assays: Implement dose-response curves with positive controls (e.g., lipopolysaccharides for immune activation) and measure cytokine profiles (e.g., IL-10 for regulatory T-cell induction) .
- Data Reprodubility: Validate findings across independent laboratories using shared reference samples .
Q. What strategies are effective for studying the metabolic stability of β-D-galactosyl-(1→4)-D-mannose in mammalian systems?
Methodological Answer: Metabolic fate can be tracked using isotopically labeled compounds (e.g., -D-mannose) and LC-MS/MS to monitor degradation products or incorporation into glycoproteins . In vitro models, such as liver microsomes or primary hepatocytes, assess enzymatic hydrolysis rates. For in vivo studies, use stable isotope labeling and mass spectrometry imaging (MSI) to map tissue-specific distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
